4-(2-Chlorophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a picolinic acid core with a 2-chlorophenyl substituent at the 4-position
Mechanism of Action
Target of Action
The primary target of 4-(2-Chlorophenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport . By binding to ZFPs, it disrupts the normal functioning of these proteins, which play a key role in zinc transport .
Result of Action
The primary result of the action of this compound is its antiviral activity . It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It achieves this by inhibiting the entry of these viruses into cells .
Biochemical Analysis
Biochemical Properties
Picolinic acid, the parent compound of 4-(2-Chlorophenyl)picolinic acid, is known to play a key role in zinc transport . It acts as an anti-infective and immunomodulator, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses
Cellular Effects
Picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
Picolinic acid is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This mechanism could potentially apply to this compound as well.
Metabolic Pathways
This compound is likely involved in the kynurenine pathway, as it is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)picolinic acid typically involves the reaction of 2-chlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving steps such as recrystallization and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Chlorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals.
Comparison with Similar Compounds
Picolinic acid: The parent compound without the 2-chlorophenyl substituent.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 4-(2-Chlorophenyl)picolinic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-14-11(7-8)12(15)16/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQDXOARNZTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.